molecular formula C8H18Cl2N2 B1484993 3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride CAS No. 1955540-36-9

3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride

Cat. No.: B1484993
CAS No.: 1955540-36-9
M. Wt: 213.15 g/mol
InChI Key: SFZOQOFNZUCRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (rac-(1R,6S)-stereoisomer) is a bicyclic tertiary amine salt with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.1 g/mol . It is characterized by a seven-membered bicyclic structure with nitrogen atoms at positions 3 and 9, and a methyl substituent at position 2. The compound has a purity ≥95% and was historically available from Biosynth, though it is currently discontinued . Its synthesis involves the reduction of a bicyclic lactam intermediate derived from tropinone, achieving a 61% overall yield .

Properties

IUPAC Name

3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZOQOFNZUCRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of diazabicyclic amines, which are known for their diverse pharmacological properties, including neuropharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H16Cl2N2C_9H_{16}Cl_2N_2 with a molecular weight of approximately 219.15 g/mol. Its structure features a bicyclic framework that contributes to its unique biological interactions.

Research indicates that this compound interacts with various neurotransmitter systems in the central nervous system (CNS). Specifically, it has been shown to act as an orexin receptor antagonist, which can influence sleep regulation and arousal pathways. Orexins are neuropeptides that play a crucial role in maintaining wakefulness and regulating energy balance.

Anticancer Activity

A study investigating the anticancer properties of diazabicyclo compounds demonstrated that derivatives of 3-Methyl-3,9-diazabicyclo[4.2.1]nonane exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism involved the induction of apoptosis, suggesting potential utility in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
3-Methyl-3,9-diazabicyclo[4.2.1]nonaneHepG215Apoptosis induction
Bispidine DerivativeHepG210PA catabolism activation

Neuropharmacological Effects

In animal models, this compound has demonstrated sleep-promoting activity through its antagonistic action on orexin receptors. The ability to enhance sleep quality makes it a candidate for treating insomnia and other sleep disorders .

Study on Orexin Receptor Antagonism

A key study synthesized constrained diazepanes based on the diazabicyclo[4.2.1]nonane core and evaluated their effects on sleep patterns in rats. The results indicated that these compounds could significantly increase total sleep time compared to controls, highlighting their potential as therapeutic agents for sleep disorders .

Apoptosis Induction in Cancer Cells

In vitro studies have shown that treatment with 3-Methyl-3,9-diazabicyclo[4.2.1]nonane leads to increased rates of apoptosis in HepG2 cells when combined with polyamines (PAs). This combination resulted in a 3-5 fold increase in cell death rates compared to controls, emphasizing the compound's potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Stereochemical Variants

  • rac-(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane (free base): Molecular formula: C₈H₁₆N₂, MW: 140.23 g/mol, CAS: 1487346-91-6. Available as a liquid (95% purity) from ChemBridge . Differences in stereochemistry (1R,6S vs. 1S,6R) influence solubility and bioavailability.

Derivatives with Modified Substituents

  • 3-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1550033-40-3): Molecular formula: C₁₄H₂₀N₂, MW: 216.32 g/mol. Exhibits hypotensive effects in cats, reducing arterial pressure by 20–50 mmHg .
  • Indisetron Dihydrochloride (CAS 160472-97-9): A 3,9-dimethyl-endo-3,9-diazabicyclo[3.3.1]nonane derivative. Used as a gastrointestinal drug, highlighting the therapeutic impact of bridge position (3.3.1 vs. 4.2.1) .

Bicyclic Systems with Altered Ring Sizes

  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivatives: Demonstrated curare-like activity, blocking neuromuscular transmission similarly to decamethonium . Example: OHS nobutane (1,4-bis(9-methyl-3,9-diazabicyclo[3.3.1]nonano-3)butane) showed potent curare effects in cats .
  • 1,4-Diazabicyclo[3.2.2]nonane Derivatives: Higher α7 nicotinic acetylcholine receptor (α7nAChR) affinity compared to 4.2.1 systems, as seen in radioligand studies .

Pharmacological and Physical Properties

Pharmacological Activity

  • Spasmolytic Activity : The target compound (4.2.1 system) exhibits higher spasmolytic potency than 10-methyl-3,10-diazabicyclo[4.3.1]decane, attributed to optimal ring strain and nitrogen positioning .
  • Receptor Affinity: Substitution with 3.3.1 systems (e.g., 9-methyl-3,9-diazabicyclo[3.3.1]nonane) reduces α7nAChR binding affinity compared to 3.2.2 analogs, emphasizing structural sensitivity .

Physical and Chemical Properties

Property 3-Methyl-3,9-diazabicyclo[4.2.1]nonane Dihydrochloride rac-(1S,6R)-Free Base 3-Benzyl Analog
Molecular Weight (g/mol) 213.1 140.23 216.32
Purity ≥95% 95% Not specified
Boiling Point (°C) Not reported 204–213 (estimated) Not reported
Water Solubility High (salt form) 1e+06 mg/L (EPI Suite) Low (hydrophobic substituent)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride
Reactant of Route 2
3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.